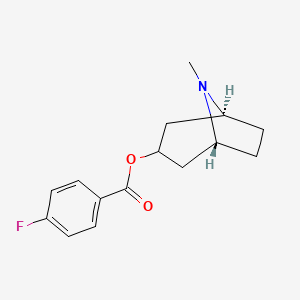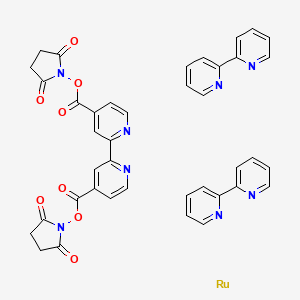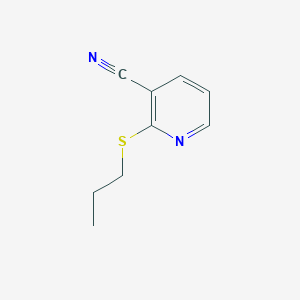
2-chloro-3-cyano-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-cyano-pyridine 1-oxide is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, featuring a chlorine atom at the second position, a cyano group at the third position, and an oxide group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-cyano-pyridine 1-oxide typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the addition of an organic base at temperatures ranging from -5°C to 40°C. The reaction mixture is then heated to 30°C to 75°C to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of harmful by-products such as sulfur dioxide and phosphoric waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-cyano-pyridine 1-oxide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are often used.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted pyridines depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
2-Chloro-3-cyano-pyridine 1-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-3-cyano-pyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Chloropyridine: Similar in structure but lacks the cyano and oxide groups.
3-Cyanopyridine: Lacks the chlorine and oxide groups.
Uniqueness: 2-Chloro-3-cyano-pyridine 1-oxide is unique due to the presence of both the chlorine and cyano groups, along with the oxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
181283-98-7 |
|---|---|
Formule moléculaire |
C6H3ClN2O |
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
2-chloro-1-oxidopyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(4-8)2-1-3-9(6)10/h1-3H |
Clé InChI |
CTNFQCVVTPMGIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C([N+](=C1)[O-])Cl)C#N |
Synonymes |
2-chloro-3-cyano-pyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)



